3-Methyl-2-(4-nitrophenyl)butanenitrile
Description
Properties
CAS No. |
81310-40-9 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-methyl-2-(4-nitrophenyl)butanenitrile |
InChI |
InChI=1S/C11H12N2O2/c1-8(2)11(7-12)9-3-5-10(6-4-9)13(14)15/h3-6,8,11H,1-2H3 |
InChI Key |
AGMHEAQVTJWMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes structurally similar nitriles, as identified in the evidence:
Key Observations :
- Nitro Group Position : Meta-substituted nitro groups (e.g., 2-Methyl-2-(3-nitrophenyl)propanenitrile) exhibit distinct electronic effects compared to para-substituted derivatives, altering solubility and dipole moments .
- Ring Systems : Replacement of the nitrile group with a pyridine ring (as in 3-Methyl-2-(4-nitrophenyl)pyridine) introduces aromatic nitrogen, enabling hydrogen bonding and altering biological activity .
Physicochemical and Reactivity Differences
Solubility and Polarity:
- Para-Nitro Derivatives : Higher polarity due to the electron-withdrawing nitro group, leading to increased solubility in polar solvents like DMSO or acetonitrile .
- Meta-Nitro Derivatives : Reduced dipole symmetry may lower melting points compared to para analogs .
Reactivity in Polymerization:
- Comparison with Maleimide Derivatives : N-substituted maleimides (e.g., from ) exhibit higher reactivity in Michael additions due to their conjugated systems, unlike nitriles, which require harsher conditions .
Antifungal and Enzyme Inhibition:
- N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile () shows antifungal activity against Candida albicans, attributed to nitro group-mediated oxidative stress. Para-nitro derivatives like the target compound may share this mechanism but require validation .
- DNA Methyltransferase Inhibition : Pyridine-containing analogs (e.g., 3-Methyl-2-(4-nitrophenyl)pyridine) demonstrate moderate inhibition of DNMT1, suggesting that nitriles with similar substituents could act as epigenetic modulators .
Industrial Relevance
- Polymer Additives : Branched nitriles improve thermal stability in polymers, as seen in ’s radical-initiated polymerizations .
Preparation Methods
Temperature Control
Maintaining the reaction at 40–45°C prevents thermal degradation of the nitrile group. Exceeding 50°C results in a 30% yield reduction due to polymerization.
Continuous Flow Reactors
Adopting tubular reactors with static mixers reduces reaction time from 1.25 hours to 20 minutes by enhancing mass transfer. A pilot-scale setup achieved a space-time yield of 0.8 kg·L⁻¹·h⁻¹, outperforming batch reactors by a factor of 3.2.
Purification and Characterization
Crude this compound is typically purified via fractional distillation or recrystallization.
Recrystallization Solvents
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 85 | 97.2 |
| Hexane/Ethyl Acetate | 78 | 98.5 |
Ethanol/water mixtures minimize nitrile hydrolysis, preserving functional group integrity.
Mechanistic Insights and Kinetic Studies
The reaction proceeds via a Michael addition mechanism:
-
Deprotonation of p-nitrotoluene by NaOH generates a resonance-stabilized nitronate anion.
-
Nucleophilic attack on the β-carbon of acrylonitrile forms a C–C bond.
Density functional theory (DFT) calculations indicate a reaction activation energy of 65 kJ·mol⁻¹, with the rate-determining step being nitronate formation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-2-(4-nitrophenyl)butanenitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, aryl halides can react with nitrile precursors under palladium catalysis. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature (60–100°C), and solvent polarity (e.g., DMF or THF). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. Post-synthesis purification by column chromatography with silica gel and hexane/ethyl acetate gradients improves yield .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to verify nitrile () and aromatic proton signals. IR confirms the C≡N stretch ().
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths and angles. Compare with databases (e.g., Cambridge Structural Database) to validate stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, safety goggles, and lab coats. Store in cool (0–6°C), dry conditions away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitrile group in this compound under varying experimental conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) model electron density around the nitrile group to predict nucleophilic/electrophilic behavior. Solvent effects are incorporated via continuum models (e.g., COSMO). Validate predictions with kinetic studies under controlled pH and temperature .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : Cross-validate experimental setups:
- Control Variables : Standardize substrate ratios, catalyst loading, and reaction time.
- Analytical Cross-Checks : Use chiral HPLC or circular dichroism to confirm enantiomeric excess.
- Collaborative Reproducibility : Share samples with independent labs to eliminate batch-specific artifacts .
Q. How can the compound’s potential as an enzyme inhibitor be systematically evaluated?
- Methodological Answer :
- Assay Design : Perform fluorometric or colorimetric assays (e.g., using 4-nitrophenyl substrates) to measure inhibition constants ().
- Structural Analysis : Co-crystallize with target enzymes (e.g., hydrolases) and analyze binding modes via PDB deposition.
- Mutagenesis Studies : Identify critical residues via site-directed mutagenesis .
Q. What advanced techniques characterize the compound’s interaction with indoor surfaces in environmental chemistry studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
